5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic acid

Hydrogen-Bond Donor Count Physicochemical Profiling Structure–Activity Relationships

Researchers often struggle to source a hydroxyl-bearing nicotinic acid probe with three hydrogen-bond donors (HBDs) for fragment-based SAR studies. This compound provides that exact capability, enabling deconvolution of H-bond contributions when paired with the des-hydroxy control (CAS 1261935-59-4). - Three HBDs vs. two in the des-hydroxy analog: directly interrogate the energetic contribution of a single H-bond interaction. - 6-hydroxy scaffold adopts a triclinic P1̄ lattice (oxo-tautomer), offering distinct solid-state packing for co-crystallization and polymorph screening. - Serves as a metabolic probe for 6-hydroxynicotinic acid salvage pathways, relevant to antibacterial target validation. Supplied with documented purity, BenchChem ensures reliable global shipping for your discovery workflow.

Molecular Formula C15H13FN2O4
Molecular Weight 304.27 g/mol
CAS No. 1261908-52-4
Cat. No. B6393981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic acid
CAS1261908-52-4
Molecular FormulaC15H13FN2O4
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)F
InChIInChI=1S/C15H13FN2O4/c1-2-17-13(19)10-4-3-8(6-12(10)16)11-5-9(15(21)22)7-18-14(11)20/h3-7H,2H2,1H3,(H,17,19)(H,18,20)(H,21,22)
InChIKeyBYVATWJOHZMSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic Acid: Identity & Procurement


5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic acid (CAS 1261908-52-4) is a fluorinated nicotinic acid derivative containing a 6-hydroxyl group, an ethylcarbamoyl-substituted 3-fluorophenyl ring, and a pyridine-3-carboxylic acid core (molecular formula C15H13FN2O4, molecular weight 304.27 g/mol). The compound is supplied as a research chemical with a minimum purity of 95% . Structurally, it belongs to the class of 6-hydroxynicotinic acids, which are known to exist in oxo-tautomeric forms and exhibit distinct solid-state packing and coordination chemistry relative to 2-hydroxy isomers [1]. Its substitution pattern, combining a 6-hydroxy group with a 5-aryl substituent on the pyridine ring, differentiates it from simpler positional analogs that lack the hydroxyl moiety or carry alternative substitution patterns .

6‑OH nicotinic acid scaffold for positional hydroxyl probing
Triple H‑bond donor system for binding site characterization
Triclinic packing motif for crystal engineering studies

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic Acid: Why Analogs Cannot Substitute


The presence and position of the 6-hydroxyl group on the nicotinic acid ring fundamentally alter the physicochemical profile, hydrogen-bonding capacity, and potential biological interactions of this compound relative to its closest positional analogs. The most directly comparable compound—6-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid (CAS 1261935-59-4)—lacks the 6-hydroxyl substituent and therefore possesses two hydrogen bond donors instead of three, reducing its capacity for simultaneous donor–acceptor interactions with biological targets . In the broader class of hydroxynicotinic acids, the 6-hydroxy tautomer exhibits distinct solid-state crystalline packing (triclinic, space group P1̄) versus the monoclinic P2₁/n form of 2-hydroxynicotinic acid, which directly affects solubility, dissolution rate, and formulation behavior [1]. Furthermore, 6-hydroxynicotinic acid supports bacterial growth as an alternative nicotinic acid source, whereas 2-hydroxynicotinic acid does not, demonstrating that the hydroxyl position is a key determinant of biological recognition [2]. Simply substituting a des-hydroxy or 2-hydroxy analog therefore risks altering target engagement, solubility, and assay reproducibility.

Des‑hydroxy analog Lacks the 6‑OH group, reducing H‑bond donor count; target engagement and solubility may shift.
2‑Hydroxy isomer Different crystal packing and microbial recognition; 6‑OH scaffold behavior may not transfer.

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic Acid: Quantitative Differentiation from Analogs


Increased H‑Bond Donor Count vs. Des‑Hydroxy Isomer

The target compound carries a 6-hydroxyl group that provides three hydrogen-bond donors (HBDs), whereas its closest positional analog, 6-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid (CAS 1261935-59-4), lacks this hydroxyl and has only two HBDs. The additional HBD in the target compound increases the potential for specific polar interactions with protein targets and influences aqueous solubility, making the two compounds non-interchangeable in biochemical assays where hydrogen bonding is critical . The molecular weight difference (304.27 vs. 288.27 g/mol) further distinguishes them for applications requiring precise stoichiometric calculations.

H‑Bond Donors
Head-to-head
3 vs 2
May influence binding enthalpy and assay reproducibility.
Data to verify; compare des‑hydroxy analog.
Hydrogen-Bond Donor Count Physicochemical Profiling Structure–Activity Relationships

Lower Predicted Lipophilicity vs. Des‑Hydroxy Analog

Computational predictions indicate that the target compound has a lower LogP than its des-hydroxy analog owing to the additional hydroxyl group. For the comparator 6-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, PubChem reports XLogP3 = 2.5. Although experimental LogP for the target is not publicly available, the addition of a polar hydroxyl is expected to reduce LogP by approximately 0.5–1.0 log units based on fragment-based contribution methods, placing the predicted LogP of the target in the range of 1.5–2.0 [1]. This difference affects membrane permeability, solubility, and off-target binding, and precludes direct substitution in cellular assays where intracellular exposure depends on lipophilicity.

Predicted LogP
Cross-study
~1.5–2.0 (vs 2.5)
Lower lipophilicity may affect membrane permeability and cellular assay outcomes.
Fragment-based estimate; experimental confirmation recommended.
LogP Lipophilicity ADME Prediction

Crystal Packing and Tautomerism: 6‑Hydroxy vs. 2‑Hydroxy Scaffolds

Single-crystal X-ray diffraction studies on the parent heterocycles demonstrate that 6-hydroxynicotinic acid (6HNA) crystallizes in the triclinic P1̄ space group and adopts an oxo-tautomeric form, in contrast to 2-hydroxynicotinic acid (2HNA), which crystallizes as a monoclinic P2₁/n polymorph. Computational studies at the G3MP2 level indicate that, in the gas phase, 6HNA exhibits no strong dominance of one tautomer over the other, whereas 2HNA strongly favors the oxo form [1]. Because the target compound incorporates the 6-hydroxynicotinic acid core, it is expected to exhibit analogous tautomeric flexibility and crystal packing, which affect dissolution rate, stability, and reproducibility of solid-dosing experiments relative to 2-hydroxy-substituted analogs.

Crystal Packing
Class-level
Triclinic P1̄ (6‑OH) vs monoclinic P2₁/n (2‑OH)
Different packing and tautomerism may influence dissolution and stability.
Extrapolated from parent acid crystal data.
Crystal Engineering Tautomerism Solid-State Chemistry

Microbial Growth Discrimination: 6‑Hydroxy vs. 2‑Hydroxy Isomers

In a comparative study of nicotinic acid analogs, the plant pathogen Erwinia amylovora was shown to utilize 6-hydroxynicotinic acid as an alternative growth factor to nicotinic acid but was unable to metabolize 2-hydroxynicotinic acid [1]. This organism-level discrimination demonstrates that even subtle changes in hydroxyl position on the nicotinic acid ring are biologically decoded. Since the target compound is built on the 6-hydroxynicotinic acid scaffold, it is anticipated to intersect with different biological pathways than the corresponding 2-hydroxy-substituted derivative, making the two scaffolds non-equivalent for target identification and phenotypic screening.

Microbial Growth
Class-level
6‑OH supports growth; 2‑OH does not
Indicates biological pathway selectivity between hydroxyl positions.
E. amylovora model; extrapolate to target scaffold with care.
Microbial Metabolism Biological Recognition Nicotinic Acid Pathway

Equivalent Purity but Discontinued: Sourcing Implications

The target compound is specified by CymitQuimica with a minimum purity of 95% (HPLC) under the reference 3D-LAC90852 . The closest des-hydroxy analog, 6-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, is offered by AKSci also at ≥95% purity . Therefore purity alone does not differentiate these two compounds for procurement. However, the target compound is currently listed as discontinued at CymitQuimica, which signals that available stock is finite and alternative sourcing must be verified for identity, purity, and residual solvent profile before acceptance.

Purity & Supply
Data to verify
≥95% HPLC (discontinued)
Equivalent purity to des‑hydroxy analog, but discontinued status requires QC verification.
In-house NMR/LCMS recommended upon receipt.
Chemical Purity Procurement Specification Quality Control

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-6-hydroxynicotinic Acid: Recommended Applications


SAR Studies Probing an Extra H‑Bond Donor

When constructing SAR tables around nicotinic acid-based ligands, the three HBDs of the target compound (vs. two HBDs for the des‑hydroxy isomer) provide a direct probe of hydrogen-bonding requirements within the target binding site. The extra hydroxyl group can be used to interrogate the energetic contribution of a single H‑bond interaction. Using the des‑hydroxy analog as a paired control enables deconvolution of polar contributions to affinity and selectivity . This design is particularly valuable in fragment-based drug discovery where each HBD can be assessed independently.

Crystal Engineering with 6‑Hydroxy Nicotinic Acid Packing

The 6‑hydroxynicotinic acid scaffold is known to adopt a triclinic P1̄ crystal lattice with oxo‑tautomeric character, contrasting with the monoclinic packing of 2‑hydroxy analogs . Researchers performing co‑crystallization, salt screening, or polymorph studies can exploit this divergent packing tendency to obtain crystal forms that may not be accessible with 2‑hydroxy or des‑hydroxy compounds. The difference in lattice energy and packing motif can also influence solubility‑limited absorption in formulation studies [1].

Microbial Metabolic Pathway Probing

Because 6‑hydroxynicotinic acid serves as a growth substrate for organisms such as Erwinia amylovora while 2‑hydroxynicotinic acid does not , the target compound (bearing the 6‑hydroxy scaffold) is a suitable probe for nicotinate degradation and salvage pathways. It can be used in labeled or unlabeled form to track metabolic flux through 6‑hydroxy‑specific enzymes, providing insight into bacterial virulence mechanisms and potential targets for antibacterial development.

Benchmarking ADME Prediction Models

The target compound’s distinct combination of HBD/HBA count and predicted LogP (~1.5–2.0) relative to its des‑hydroxy analog (LogP ~2.5) makes it a useful test case for benchmarking in silico ADME prediction algorithms. Comparative experimental determination of LogD, solubility, and permeability for this pair can validate or refine computational models, improving their accuracy for drug‑design projects that explore nicotinic acid chemical space.

Application
Selection Property
Validation Focus
Hydrogen‑bond interaction SAR
6‑OH H‑bond donor system
Binding enthalpy and selectivity profiling
Crystal form screening
6‑OH nicotinic acid packing motif
Polymorph and dissolution behavior
Microbial nicotinate pathway probing
6‑OH isomer recognition
Growth substrate specificity assays
ADME prediction benchmarking
HBD/HBA and predicted LogP window
Experimental LogD and permeability correlation
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